molecular formula C23H34O4 B1670572 Digitoxigenin CAS No. 143-62-4

Digitoxigenin

Cat. No. B1670572
CAS RN: 143-62-4
M. Wt: 374.5 g/mol
InChI Key: XZTUSOXSLKTKJQ-CESUGQOBSA-N
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Description

Digitoxigenin is a cardenolide and the aglycon of digitoxin . It is a small molecule and is classified under experimental groups . It belongs to the class of organic compounds known as cardenolides and derivatives, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta [a]phenanthrene derivative .


Synthesis Analysis

Digitoxigenin can be synthesized from deoxycholic acid . A study has identified key genes involved in secondary metabolite biosynthesis in Digitalis purpurea, a plant that produces cardiac glycosides like digitoxigenin . The process involves hydrolysis reaction where digitoxin is converted into digitoxigenin . Then, with the extension of the reaction time, the hydroxyl group is introduced to the C-11 of digitoxigenin by the role of hydroxylase, generating another product named 11α-hydroxydigitoxigenin .


Molecular Structure Analysis

Digitoxigenin has a molecular formula of C23H34O4 . Its average mass is 374.514 Da and its monoisotopic mass is 374.245697 Da . It has 8 defined stereocenters .


Chemical Reactions Analysis

In the biotransformation pathway of digitoxin by Aspergillus ochraceus, digitoxin is first converted into digitoxigenin through a hydrolysis reaction . Then, with the extension of the reaction time, a hydroxyl group is introduced to the C-11 of digitoxigenin by the role of hydroxylase, generating another product named 11α-hydroxydigitoxigenin .


Physical And Chemical Properties Analysis

Digitoxigenin has a molecular formula of C23H34O4 . Its average mass is 374.514 Da and its monoisotopic mass is 374.245697 Da . It has 8 defined stereocenters .

Scientific Research Applications

Synthesis and Chemical Modification

Digitoxigenin has been the focus of various synthetic and chemical modification studies, aiming to explore its potential in different scientific applications. For example, a study demonstrated an efficient assembly of digitoxin, a clinically significant cardiac trisaccharide, from digitoxigenin through a series of steps showcasing the advantage of gold(I)-catalyzed glycosylation in synthesizing glycoconjugates (Yuyong Ma et al., 2011). Additionally, a stereoselective synthesis approach for digitoxin and its mono- and bisdigitoxosides from digitoxigenin has been developed, highlighting the versatility of palladium-catalyzed glycosylation (Maoquan Zhou & G. O'Doherty, 2006).

Anticancer Potential

Research has indicated digitoxigenin's potential anticancer properties. For instance, digitoxin, derived from digitoxigenin, inhibits cancer cell line growth at concentrations found in cardiac patients, suggesting its potential utility in medical oncology (M. López-Lázaro et al., 2005). Another study compared digitoxin MeON-Neoglycosides and O-Glycosides, revealing oligosaccharide chain length-dependent cytotoxicity towards human cancer cell lines, with both classes inducing caspase-9-mediated apoptosis (A. Iyer et al., 2010).

Analytical Techniques

The development of analytical techniques for quantifying digitoxigenin and its metabolites showcases its significance in clinical and pharmacological research. A study introduced a rapid quantification method using differential ion mobility spectrometry-tandem mass spectrometry, facilitating the analysis of digitoxin and its main metabolites from human serum samples (Caroline Bylda et al., 2015).

Biotransformation Studies

Biotransformation pathways of digitoxigenin have been explored to understand its metabolic transformations and potential applications. Research on the biotransformation of digitoxigenin by Aspergillus ochraceus and Fusarium ciliatum provides insights into the production of novel metabolites and their implications (Jianmei Luo et al., 2015; R. Pádua et al., 2005).

Wound Healing Applications

Digitoxigenin has also been explored for its potential in promoting wound healing. A feasibility study on the topical application of digitoxigenin showed significant wound healing effects in rats, suggesting its promising role in therapeutic applications (Xinchi Feng et al., 2018).

Safety And Hazards

When handling digitoxigenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUSOXSLKTKJQ-CESUGQOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162276
Record name Digitoxigenin
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Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Digitoxigenin

CAS RN

143-62-4
Record name Digitoxigenin
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Record name Digitoxigenin
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Record name 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,990
Citations
G Stork, F West, HY Lee, RCA Isaacs… - Journal of the American …, 1996 - ACS Publications
… We now report the total synthesis of natural (+)-digitoxigenin (1), the biologically active … We divided the synthesis, which we carried out both to racemic and to natural (+)-digitoxigenin, in …
Number of citations: 119 pubs.acs.org
C Theurer, W Kreis, E Reinhard - Planta medica, 1998 - thieme-connect.com
Various cardenolide genins and cardenolide glycosides were administered to light-grown and dark-grown Digitalis lanata shoot cultures to investigate conversion reactions related to …
Number of citations: 16 www.thieme-connect.com
DS Fullerton, M Kihara, T Deffo, E Kitatsuji… - Journal of medicinal …, 1984 - ACS Publications
A series of digitoxigenin glycosides was studied: five with ß-D-sugars varying stepwise in sugar structure from ß-D-digitoxose to ß-D-galactose, including one ß-/-D pair. Im values for …
Number of citations: 38 pubs.acs.org
BT Brown, A Stafford, SE Wright - British Journal of …, 1962 - Wiley Online Library
A series of derivatives of digitoxigenin and digoxigenin were prepared and tested for toxicity in the cat and the guinea‐pig and on the isolated heart of the 48‐hr chick embryo, and for …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
K Go, KK Bhandary - Acta Crystallographica Section B: Structural …, 1989 - scripts.iucr.org
The crystal structures and conformations of bis-digitoxosides of digitoxigenin (I), gitoxigenin (II) and digoxigenin (III and IV) have been determined using single-crystal X-ray …
Number of citations: 13 scripts.iucr.org
RM Pádua, AB Oliveira, JD Souza Filho… - Journal of the Brazilian …, 2005 - SciELO Brasil
The biotransformation of digitoxigenin (1) by Fusarium ciliatum was investigated. The cardenolide 1 was obtained by the acid hydrolysis of digitoxin and the reaction also afforded two …
Number of citations: 27 www.scielo.br
M Hirotani, T Furuya - Phytochemistry, 1980 - Elsevier
… amounts, whereas digitoxigenin glucoside could only be … it was confirmed by TLC and HPLC that digitoxigenin was … [4] reported the conversion of digitoxigenin to periplogenin in high …
Number of citations: 43 www.sciencedirect.com
RC Elderfield, FC Uhle, J Fried - Journal of the American …, 1947 - ACS Publications
… wish to report the synthesis of three additional glycosides, digitoxigenin-(3)-ß-d-glucoside, … in which digitoxigenin is less soluble then its acetyl glucoside. Pure digitoxigenin tetraacetyl-…
Number of citations: 36 pubs.acs.org
CS Freitas, JA Oliveira-da-Silva, DP Lage… - Parasitology …, 2021 - Springer
… In the present study, cardenolide digitoxigenin (DIGI) obtained from a methanolic extract of Digitalis lanata leaves was tested for its antileishmanial activity against Leishmania infantum …
Number of citations: 9 link.springer.com
DC Humber, GH Phillipps, MG Dodds, PG Dolamore… - Steroids, 1983 - Elsevier
3β-Amino compounds with 17β-(3-furyl) and (4-pyridazinyl) ring systems were prepared from digitoxigenin lb and found to have similar cardiotonic properties to the analogous 3β-…
Number of citations: 13 www.sciencedirect.com

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